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Compound of Interest

Compound Name: 2-Chloro-6-fluorophenethylamine

Cat. No.: B123407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic

characteristics of 2-Chloro-6-fluorophenethylamine. Due to the limited availability of direct

experimental data for this specific compound, this document leverages established principles of

spectroscopy and data from structurally analogous molecules to forecast its spectral properties.

This guide is intended to serve as a foundational resource for researchers, scientists, and

professionals in drug development, offering detailed predicted spectroscopic data,

methodologies for their acquisition, and a plausible signaling pathway.

Predicted Spectroscopic Data
The following sections present the predicted nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 2-Chloro-6-fluorophenethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted chemical shifts for 2-Chloro-6-fluorophenethylamine are presented

below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Chloro-6-fluorophenethylamine
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.2 - 7.4 m 1H Aromatic H

~ 7.0 - 7.2 m 2H Aromatic H

~ 2.9 - 3.1 t 2H -CH₂-Ar

~ 2.7 - 2.9 t 2H -CH₂-NH₂

~ 1.5 - 2.5 br s 2H -NH₂

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and

instrument used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Chloro-6-fluorophenethylamine

Chemical Shift (ppm) Assignment

~ 160 - 163 (d, ¹JCF ≈ 245 Hz) C-F

~ 135 - 138 (d, ³JCCF ≈ 5 Hz) C-Cl

~ 130 - 132 (d, ⁴JCCCF ≈ 3 Hz) Aromatic C-H

~ 125 - 127 (d, ³JCCF ≈ 15 Hz) Aromatic C-H

~ 115 - 117 (d, ²JCCF ≈ 22 Hz) Aromatic C-H

~ 118 - 122 (d, ²JCCF ≈ 20 Hz) Quaternary Aromatic C

~ 42 - 45 -CH₂-NH₂

~ 35 - 38 -CH₂-Ar

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. The

assignments are based on predicted values.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
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Table 3: Predicted IR Absorption Bands for 2-Chloro-6-fluorophenethylamine

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Medium, Broad N-H stretch (primary amine)

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Medium N-H bend (scissoring)

1500 - 1400 Strong Aromatic C=C stretch

1250 - 1200 Strong C-F stretch

800 - 700 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted fragmentation for 2-Chloro-6-fluorophenethylamine is detailed

below.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Chloro-6-
fluorophenethylamine

m/z (Mass-to-Charge
Ratio)

Proposed Fragment Ion Neutral Loss

173/175 [M]⁺˙ -

144/146 [M - CH₂NH₂]⁺ CH₂NH₂

109 [C₆H₄F]⁺ C₂H₅NCl

Note: The presence of two mass units for chlorine-containing fragments (e.g., 173/175) is due

to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b123407?utm_src=pdf-body
https://www.benchchem.com/product/b123407?utm_src=pdf-body
https://www.benchchem.com/product/b123407?utm_src=pdf-body
https://www.benchchem.com/product/b123407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are generalized experimental protocols for the acquisition of spectroscopic data

for 2-Chloro-6-fluorophenethylamine.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-Chloro-6-fluorophenethylamine is

dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry

NMR tube.

¹H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz or higher

spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse

sequence. A greater number of scans is typically required to achieve a good signal-to-noise

ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal (e.g., diamond) is

cleaned with a suitable solvent (e.g., isopropanol), and a background spectrum is collected.

A small amount of liquid or solid 2-Chloro-6-fluorophenethylamine is placed directly onto

the ATR crystal.

Data Acquisition: The FTIR spectrum is typically recorded from 4000 to 400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A dilute solution of 2-Chloro-6-fluorophenethylamine in a volatile

solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the ion

source via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: The sample is ionized using a standard electron energy of 70 eV.

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-

of-flight) and detected.
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Caption: General experimental workflow for spectroscopic characterization.

Hypothetical Signaling Pathway
As a substituted phenethylamine, 2-Chloro-6-fluorophenethylamine may interact with

monoamine neurotransmitter systems. A plausible mechanism of action involves the Trace

Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b123407?utm_src=pdf-body-img
https://www.benchchem.com/product/b123407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

TAAR1

Gαs

Activates

Adenylate Cyclase

cAMP

Converts ATP to

2-Chloro-6-fluorophenethylamine

Binds

Activates

Protein Kinase A

Activates

Cellular Response
(e.g., Neurotransmitter Release Modulation)

Phosphorylates Targets

Click to download full resolution via product page

Caption: Hypothetical TAAR1 signaling pathway for a phenethylamine derivative.
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[https://www.benchchem.com/product/b123407#spectroscopic-characterization-of-2-chloro-
6-fluorophenethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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